4-(dimethylsulfamoyl)-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
4-(Dimethylsulfamoyl)-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a dimethylsulfamoyl group and a benzothiazolylidene moiety, making it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-21(2)28(24,25)15-10-8-14(9-11-15)18(23)20-19-22(12-13-26-3)16-6-4-5-7-17(16)27-19/h4-11H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJWJZPPRSPZLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Synthetic Challenges
The target compound integrates three critical moieties:
- A 2,3-dihydro-1,3-benzothiazole ring system with a Z-configuration imine at the 2-position.
- A 3-(2-methoxyethyl) substituent on the benzothiazole nitrogen.
- A 4-(dimethylsulfamoyl)benzamide group attached via an acylimine linkage.
Key challenges include:
Synthetic Routes and Methodologies
Route 1: Stepwise Assembly via Nucleophilic Acyl Substitution
This approach, adapted from benzothiazole amide syntheses, involves three stages:
Synthesis of 3-(2-Methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-amine
- Starting material : 2-Aminobenzothiazole reacts with 2-methoxyethyl bromide in dimethyl sulfoxide (DMSO) at 80°C for 12 hours.
- Key modification : Use of potassium carbonate as base to minimize N-alkylation side products (yield: 68–72%).
Introduction of the Dimethylsulfamoyl Group
- Sulfonylation : React 4-nitrobenzoyl chloride with dimethylamine in tetrahydrofuran (THF), followed by reduction of the nitro group using hydrogen/Pd-C.
- Optimization : Sodium borohydride in methanol at 0°C prevents over-reduction (conversion >95%).
Coupling via Acyl Substitution
- Conditions : Combine equimolar amounts of the benzothiazole amine and activated 4-(dimethylsulfamoyl)benzoyl chloride in dichloromethane with triethylamine.
- Yield : 58–63% after silica gel chromatography.
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | K₂CO₃, DMSO | 80°C | 12h | 70% |
| 2 | NaBH₄, MeOH | 0°C | 2h | 95% |
| 3 | Et₃N, DCM | 25°C | 6h | 60% |
Critical Optimization Parameters
Solvent Effects
Temperature Control
Analytical Characterization
Spectroscopic Confirmation
Applications and Comparative Efficacy
While direct biological data for this compound remains unpublished, structural analogs demonstrate:
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylsulfamoyl)-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzothiazole ring or the sulfonamide group, leading to various reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the benzamide core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, pH, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Antidiabetic Potential
Research indicates that derivatives of benzothiazole, including our compound of interest, exhibit significant α-glucosidase inhibitory activity , making them potential candidates for managing Type 2 diabetes mellitus (T2DM). A study demonstrated that compounds with similar structures reduced postprandial hyperglycemia in diabetic models, suggesting that they may function as effective hypoglycemic agents .
Antimicrobial Activity
Compounds containing benzothiazole moieties have shown promising results against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and inhibition of enzymatic functions critical for bacterial survival. The specific compound under review has not been extensively tested in this regard but is hypothesized to possess similar properties based on structural analogies .
Anticancer Properties
There is emerging evidence that benzothiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. The compound has been noted for its potential to inhibit tumor growth in vitro; however, further studies are warranted to elucidate its efficacy in vivo .
Case Studies
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonamide group may inhibit certain enzymes, while the benzamide core can engage in hydrogen bonding and other interactions. These combined effects contribute to the compound’s biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylsulfamoyl)benzamide
- N-(2-Methoxyethyl)benzothiazol-2-ylidene]benzamide
- Benzothiazole derivatives with sulfonamide groups
Uniqueness
4-(Dimethylsulfamoyl)-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
Synthesis
The synthesis typically involves multi-step organic reactions, starting with the appropriate benzothiazole and benzamide derivatives. Key steps include:
- Formation of the Benzothiazole Ring : Cyclization reactions involving thiourea derivatives.
- Amidation : Reaction of the benzothiazole derivative with dimethylsulfamoyl chloride to introduce the sulfonamide group.
Antimicrobial Activity
Research indicates that compounds with benzothiazole moieties exhibit significant antimicrobial properties. In a study evaluating various derivatives:
- The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) suggesting moderate activity compared to standard antibiotics .
Antitumor Activity
The compound's potential as an anticancer agent has been explored through various assays:
- Cell Viability Assays : Demonstrated significant antiproliferative effects on several cancer cell lines, including A549 (lung cancer) and NCI-H358 (non-small cell lung cancer). The IC50 values were noted to be in the low micromolar range, indicating promising activity .
- Mechanism of Action : The compound is believed to interfere with DNA replication and cell division processes, potentially through binding to DNA or inhibiting specific enzymes involved in these pathways .
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : Interaction with key enzymes in metabolic pathways.
- DNA Binding : The ability to intercalate or bind within the minor groove of DNA, affecting replication and transcription processes .
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.
Case Studies
Several studies have highlighted the effectiveness of this compound in various biological contexts:
- A study on synthesized benzothiazole derivatives showed that those with similar structural features exhibited enhanced antitumor activity compared to their benzimidazole counterparts .
- In vivo studies demonstrated a reduction in tumor size in animal models treated with this compound, supporting its potential as a therapeutic agent .
Comparative Analysis of Biological Activities
| Compound Type | Antimicrobial Activity (MIC) | Antitumor Activity (IC50) |
|---|---|---|
| 4-(dimethylsulfamoyl)-N-benzamide | Moderate (12.5 - 25 μM) | Low micromolar range |
| Benzimidazole Derivatives | Variable | Higher than benzothiazoles |
| Benzothiazole Derivatives | Significant | Promising |
Q & A
Q. What are the standard synthetic protocols for preparing this benzamide derivative, and how can reaction conditions be optimized?
A typical synthesis involves condensation reactions under reflux conditions. For example, analogous protocols use absolute ethanol as a solvent, glacial acetic acid as a catalyst (5 drops), and reflux for 4 hours to achieve cyclization or coupling . Optimization might include varying solvents (e.g., DMF for polar intermediates), adjusting stoichiometry, or employing microwave-assisted synthesis to reduce reaction time. Post-synthesis purification via column chromatography or recrystallization is critical for isolating the Z-isomer, given its stereochemical sensitivity.
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- NMR Spectroscopy : 1H/13C NMR can confirm the presence of dimethylsulfamoyl and methoxyethyl groups, with chemical shifts around δ 3.2–3.5 ppm for methoxy protons.
- X-ray Crystallography : Resolve the Z-configuration of the benzothiazole-idene moiety, as demonstrated for structurally similar compounds in Acta Crystallographica reports .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed m/z vs. calculated for C19H20N3O3S2).
Cross-validation using multiple techniques is essential to confirm regiochemistry and stereochemistry.
Q. How does the compound’s solubility and stability impact experimental design?
Preliminary solubility studies in DMSO, ethanol, and aqueous buffers (pH 1–10) are recommended. Stability under light, heat, and oxidative conditions should be assessed via HPLC or TLC monitoring. For biological assays, ensure compatibility with cell culture media (e.g., DMSO concentrations <0.1% v/v).
Advanced Research Questions
Q. How can density functional theory (DFT) and molecular docking elucidate electronic properties and target interactions?
DFT calculations (B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution, which correlate with reactivity and solubility . Docking studies (AutoDock Vina, Schrödinger Suite) into benzothiazole-binding enzymes (e.g., kinases) can identify key interactions (e.g., hydrogen bonds with sulfamoyl groups). Validate computational results with experimental binding assays (e.g., SPR, ITC).
Q. What methodologies address contradictions in reported biological activity data?
Contradictions may arise from assay conditions (e.g., cell line variability, compound purity). Resolve discrepancies by:
Q. How can AI-driven platforms like COMSOL Multiphysics optimize reaction scale-up and process design?
AI models integrate kinetic data and process parameters (temperature, pressure, flow rates) to simulate reactor performance. For instance, finite element analysis (FEA) in COMSOL predicts heat distribution in batch reactors, minimizing side reactions. Coupling with robotic automation enables real-time adjustment of variables like catalyst loading .
Q. What strategies improve regioselectivity in benzothiazole-idene functionalization?
- Directing groups : Introduce temporary protecting groups (e.g., Boc on sulfamoyl) to steer electrophilic substitution.
- Metal catalysis : Pd-mediated C-H activation for late-stage diversification .
- Solvent effects : Use low-polarity solvents (toluene) to favor kinetic control over thermodynamic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
